molecular formula C10H12O B1266613 Allyl o-tolyl ether CAS No. 936-72-1

Allyl o-tolyl ether

Cat. No. B1266613
CAS RN: 936-72-1
M. Wt: 148.2 g/mol
InChI Key: LQOGVESOGIHDSO-UHFFFAOYSA-N
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Description

Allyl o-tolyl ether is a chemical compound with the formula C10H12O . It is also known by other names such as o-Allyloxytoluene, 2-Allyloxytoluene, Benzene, 1-methyl-2-(2-propenyloxy)-, and Ortho-allyloxytoluene .


Molecular Structure Analysis

The molecular structure of Allyl o-tolyl ether consists of 10 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C10H12O/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3 .


Chemical Reactions Analysis

Allyl o-tolyl ether can undergo a Claisen rearrangement when heated to 250°C, causing an intramolecular rearrangement to produce an o-allylphenol . This rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .


Physical And Chemical Properties Analysis

Allyl o-tolyl ether is a liquid at room temperature . It has a molecular weight of 148.2017 and a CAS Registry Number of 936-72-1 . The specific gravity is 0.97 and the refractive index is 1.52 .

Scientific Research Applications

Kinetic and Mechanism Study

A comprehensive study was conducted to understand the kinetics and mechanism of the rearrangement of allyl p-tolyl ether. This experimental and theoretical research focused on the reaction kinetics in gas phase over a temperature range of 493.15–533.15 K. The reaction was found to be unimolecular and proceeded through a concerted pathway, with the experimental results showing agreement with theoretical calculations. This research contributes to a deeper understanding of the reaction mechanisms of such ethers (Irani, Haqgu, Talebi, & Gholami, 2009).

Synthetic Carbohydrate Chemistry

Allyl ethers, including variants like allyl o-tolyl ether, are widely utilized as protecting groups in synthetic carbohydrate chemistry. They have a tendency to isomerize into prop-1-enyl ether functions under specific conditions. An unexpected reaction result during a research project yielded a derivative of galactose and Amberlyst in refluxing allyl alcohol, illustrating the versatility and unpredictability of reactions involving allyl ethers (Nishida & Thiem, 1994).

Polymer Electrolytes in Batteries

Allyl ether-functional polycarbonates were synthesized and used to prepare non-polyether polymer electrolytes for solid-state Li batteries. The UV-crosslinking of these allyl side groups resulted in mechanically stable electrolytes with improved flexibility and higher ionic conductivity, demonstrating the potential of allyl o-tolyl ether derivatives in advanced battery technologies (Mindemark, Imholt, Montero, & Brandell, 2016).

Catalysis and Organic Synthesis

Allyl ethers are used in various catalytic reactions, including allylation and propargylation of glyoxylic oxime ether, indicating their importance in organic synthesis. These reactions proceed with varying diastereoselectivities depending on the presence of specific agents like water or LiBr (Miyabe, Yamaoka, Naito, & Takemoto, 2004).

Plasma Polymerization Process

Allyl glycidyl ether was used in a novel plasma functionalization process to generate reactive epoxy-functionalized surfaces. This approach is significant for producing surfaces with specific chemical properties for applications in biochip technology and other biotechnology fields (Thierry, Jasieniak, de Smet, Vasilev, & Griesser, 2008).

Mechanism of Action

The mechanism of action for the Claisen rearrangement of Allyl o-tolyl ether involves a six-membered, cyclic transition state involving the concerted movement of six bonding electrons . The reaction initially produces a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .

Safety and Hazards

Allyl o-tolyl ether is a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

1-methyl-2-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOGVESOGIHDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239480
Record name Allyl o-tolyl ether
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl o-tolyl ether

CAS RN

936-72-1
Record name Allyl o-tolyl ether
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Record name 936-72-1
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Record name Allyl o-tolyl ether
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Record name ALLYL O-TOLYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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